molecular formula C13H11FN4O3 B1238858 N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide

N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide

Cat. No.: B1238858
M. Wt: 290.25 g/mol
InChI Key: RSZUJISUKGMDJN-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide is a pyrimidinecarboxylic acid.

Scientific Research Applications

Synthesis and Spectral Analysis

  • Compounds similar to the target molecule have been synthesized using solvent-free methods, indicating efficient and environmentally friendly approaches to creating such chemicals (Thirunarayanan & Sekar, 2013).

Biological Applications

  • Some analogs show potent inhibition of transcription factors NF-kappaB and AP-1, which are crucial in regulating immune responses and cellular proliferation (Palanki et al., 2000).
  • Derivatives of the compound have been studied for their role in inhibiting nitric oxide production, which is significant in immune responses and inflammation (Jansa et al., 2015).

Medicinal Chemistry

  • Several studies have explored the antitumor and antimicrobial properties of compounds structurally similar to the target molecule, highlighting their potential in developing new therapeutic agents (Liu et al., 2016), (Kolisnyk et al., 2015).

Properties

Molecular Formula

C13H11FN4O3

Molecular Weight

290.25 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C13H11FN4O3/c1-18-11(19)6-10(16-13(18)21)12(20)17-15-7-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,21)(H,17,20)/b15-7+

InChI Key

RSZUJISUKGMDJN-VIZOYTHASA-N

Isomeric SMILES

CN1C(=O)C=C(NC1=O)C(=O)N/N=C/C2=CC=C(C=C2)F

SMILES

CN1C(=O)C=C(NC1=O)C(=O)NN=CC2=CC=C(C=C2)F

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NN=CC2=CC=C(C=C2)F

solubility

16.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
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N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
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N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
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N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
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N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Reactant of Route 6
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N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide

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